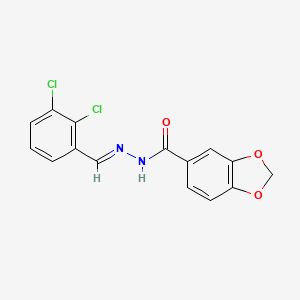
ChEs/MAOs-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ChEs/MAOs-IN-1 involves the reaction of 2,3-dichlorobenzaldehyde with benzo[d][1,3]dioxole-5-carbohydrazide. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization .
Analyse Chemischer Reaktionen
ChEs/MAOs-IN-1 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
ChEs/MAOs-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study dual inhibition mechanisms.
Biology: The compound is utilized in research on enzyme inhibition and neurodegenerative diseases.
Medicine: this compound is investigated for its potential therapeutic effects in conditions like Alzheimer’s disease and Parkinson’s disease.
Wirkmechanismus
ChEs/MAOs-IN-1 exerts its effects by inhibiting the activity of cholinesterases and monoamine oxidases. The inhibition of acetylcholinesterase and butyrylcholinesterase prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This can enhance cholinergic transmission and improve cognitive function. Inhibition of monoamine oxidase B increases the levels of monoamine neurotransmitters such as dopamine, which can have antidepressant and neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
ChEs/MAOs-IN-1 is unique due to its dual inhibitory action on both cholinesterases and monoamine oxidases. Similar compounds include:
Donepezil: Primarily an acetylcholinesterase inhibitor used in Alzheimer’s disease treatment.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase.
Selegiline: A selective monoamine oxidase B inhibitor used in Parkinson’s disease treatment.
This compound stands out due to its ability to inhibit both enzyme classes, making it a versatile compound for research in neurodegenerative diseases .
Eigenschaften
Molekularformel |
C15H10Cl2N2O3 |
|---|---|
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-3-1-2-10(14(11)17)7-18-19-15(20)9-4-5-12-13(6-9)22-8-21-12/h1-7H,8H2,(H,19,20)/b18-7+ |
InChI-Schlüssel |
WFEICUTYOGADAP-CNHKJKLMSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


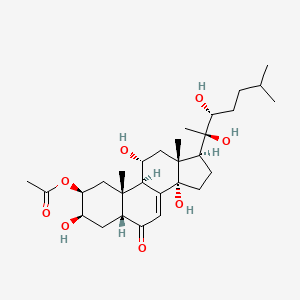
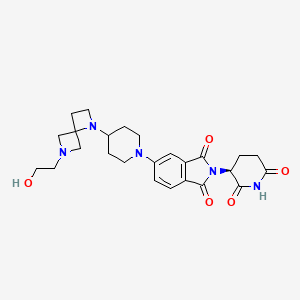
![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)
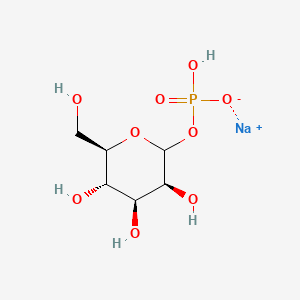
![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)
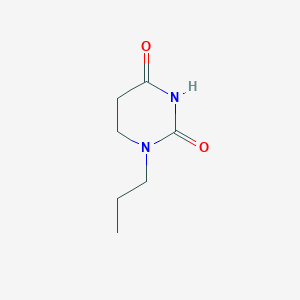
![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)
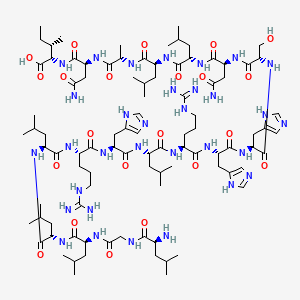
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)
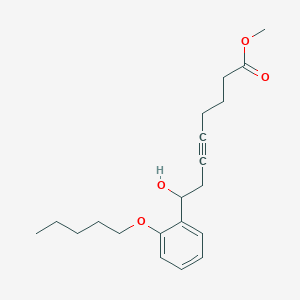
![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)


![3-[(1R)-1-[[7-[4-[1-[[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12368273.png)
